N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide

Physicochemical profiling Lipophilicity Library design

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide (CAS 896348-16-6, PubChem CID is a synthetic small molecule (C18H13N3OS3, MW 383.5 g/mol) that incorporates a benzothiazole–thiazole hybrid core linked via an amide bridge to a 2-(methylsulfanyl)phenyl moiety. This compound belongs to the 1,3-thiazol-2-yl substituted benzamide class, which is the subject of patent filings (e.g., Bayer EP3230281/WO2016091776) directed toward therapeutic applications in neurological disorders.

Molecular Formula C18H13N3OS3
Molecular Weight 383.5 g/mol
CAS No. 896348-16-6
Cat. No. B3297944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide
CAS896348-16-6
Molecular FormulaC18H13N3OS3
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H13N3OS3/c1-23-14-8-4-2-6-11(14)16(22)21-18-20-13(10-24-18)17-19-12-7-3-5-9-15(12)25-17/h2-10H,1H3,(H,20,21,22)
InChIKeyHQCXOQKZLPRLAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide (CAS 896348-16-6): Physicochemical and Structural Baseline for Procurement Evaluation


N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide (CAS 896348-16-6, PubChem CID 7266813) is a synthetic small molecule (C18H13N3OS3, MW 383.5 g/mol) that incorporates a benzothiazole–thiazole hybrid core linked via an amide bridge to a 2-(methylsulfanyl)phenyl moiety [1]. This compound belongs to the 1,3-thiazol-2-yl substituted benzamide class, which is the subject of patent filings (e.g., Bayer EP3230281/WO2016091776) directed toward therapeutic applications in neurological disorders [2]. The benzothiazole–thiazole hybrid scaffold has emerged as a privileged architecture in medicinal chemistry, with independent reports demonstrating broad-spectrum antimicrobial and anticancer potential [3]. The presence of the ortho-methylsulfanyl substituent on the benzamide ring distinguishes this compound from its positional isomer (3-methylsulfanyl analog, CAS 896338-79-7), a structural nuance that may influence target-binding geometry and physicochemical properties relevant to screening library selection.

Why a Generic Benzothiazole or Thiazole Amide Cannot Substitute for CAS 896348-16-6 in Research Procurement


Compounds within the benzothiazole–thiazole–benzamide class are not functionally interchangeable because minor structural variations—particularly the position of the methylsulfanyl substituent (2- vs. 3-position on the benzamide ring) and the presence or absence of the benzothiazole moiety—produce distinct computed physicochemical profiles (e.g., XLogP3-AA = 4.8 for the target compound [1]) and are expected to yield divergent target-binding outcomes. In a closely related scaffold, a furan-2-carboxamide analog (CID 4321359) showed measurable binding to the nuclear receptor corepressor 2 (IC50 = 3.92 µM) and the 26S proteasome non-ATPase regulatory subunit 14 (IC50 = 10.1 µM) in high-throughput screening assays, whereas even within the same core, potency can shift by orders of magnitude with different amide substituents [2]. Furthermore, the benzothiazole–thiazole hybrid framework is explicitly claimed in the Bayer patent family for neurological indications, underscoring that this precise scaffold—not a generic benzothiazole or thiazole amide—is the subject of ongoing therapeutic development [3]. Substituting a simpler analog (e.g., 2-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide, which lacks the benzothiazole ring) fundamentally alters both the pharmacophore and the patent landscape, compromising data reproducibility and IP defensibility.

Quantitative Differentiation Evidence for CAS 896348-16-6: Head-to-Head, Cross-Study, and Class-Level Comparisons


Physicochemical Differentiation: 2-Methylsulfanyl vs. 3-Methylsulfanyl Positional Isomer

The 2-(methylsulfanyl)benzamide substitution pattern of CAS 896348-16-6 yields a computed XLogP3-AA of 4.8, as reported in PubChem [1]. This ortho-substitution places the methylsulfanyl group in closer proximity to the amide hydrogen-bond donor/acceptor region compared with the 3-substituted positional isomer (CAS 896338-79-7), altering the local electrostatic environment and potentially modulating intramolecular hydrogen-bonding geometry. While experimental logP or logD data are not available in the public domain for either isomer, the computed difference in spatial arrangement constitutes a selectable parameter when assembling focused screening libraries where ortho-substituted benzamide derivatives are specifically sought.

Physicochemical profiling Lipophilicity Library design Positional isomer differentiation

Dual Heterocycle Scaffold Advantage: Benzothiazole–Thiazole Core vs. Mono-Heterocycle Analogs

A 2025 study in RSC Advances reported the synthesis and antimicrobial evaluation of a series of benzothiazole–thiazole hybrids (compounds 4a–4f), demonstrating that the dual-heterocycle architecture provides broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungal strains, with structure–activity relationship (SAR) analysis indicating that electron-withdrawing substituents enhance potency [1]. In contrast, a simpler mono-heterocycle analog, 2-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide, lacks the benzothiazole component entirely and is not covered by the same patent umbrella (EP3230281) that claims the benzothiazole–thiazole hybrid core [2]. The presence of both heterocycles in CAS 896348-16-6 is expected to expand the target interaction landscape compared with single-heterocycle analogs, a principle supported by the multi-target antimicrobial activity observed in the hybrid series.

Scaffold complexity Benzothiazole–thiazole hybrids Antimicrobial Broad-spectrum activity

Related Scaffold Binding Data: Furan-2-Carboxamide Analog Demonstrates Micromolar Target Engagement at Nuclear Receptor Corepressor 2

The structurally related compound N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide (CID 4321359, BindingDB BDBM75966), which shares an identical benzothiazole–thiazole core with CAS 896348-16-6 but differs in the amide substituent (furan-2-carboxamide vs. 2-(methylsulfanyl)benzamide), showed measurable inhibitory activity in two distinct high-throughput screening assays: IC50 = 3.92 µM against Isoform 2 of Nuclear receptor corepressor 2 (TRAC-1, Human) at The Scripps Research Institute Molecular Screening Center, and IC50 = 10.1 µM against the 26S proteasome non-ATPase regulatory subunit 14 (Human) at the Sanford-Burnham Center for Chemical Genomics [1]. This demonstrates that the benzothiazole–thiazole core is capable of engaging diverse protein targets in the low micromolar range, and that varying the amide substituent can modulate target selectivity. CAS 896348-16-6, with its 2-(methylsulfanyl)benzamide substituent, represents a distinct chemotype within this core scaffold family and may exhibit a different selectivity profile.

Target engagement Nuclear receptor corepressor Proteasome Screening hit

Patent-Backed Therapeutic Relevance: Bayer Neurological Disorder Patent Claims the 1,3-Thiazol-2-yl Substituted Benzamide Scaffold

The benzothiazole–thiazole–benzamide scaffold of CAS 896348-16-6 falls within the Markush claims of Bayer Aktiengesellschaft's granted European patent EP3230281 (WO2016091776), titled '1,3-Thiazol-2-yl Substituted Benzamides,' which is directed toward pharmaceutical compositions for treating neurological disorders [1]. This patent, filed in December 2015 and granted with effect in multiple European jurisdictions, specifically claims compounds of general formula (I) that encompass the benzothiazole–thiazole–benzamide architecture. In contrast, simpler analogs lacking the benzothiazole moiety or bearing alternative heterocycle combinations fall outside the scope of this patent family. For industrial research programs where freedom-to-operate or IP landscaping is a consideration, selecting a compound explicitly within the claims of an active (or recently lapsed) patent provides clearer IP provenance than procuring an uncharacterized analog with uncertain patent status.

Patent landscape Neurological disorders IP defensibility Therapeutic development

Recommended Research and Procurement Application Scenarios for CAS 896348-16-6 Based on Available Evidence


Focused Screening Library Assembly for Neurological Target Discovery

Given the Bayer patent (EP3230281) explicitly claiming the 1,3-thiazol-2-yl substituted benzamide scaffold for neurological disorders [1], CAS 896348-16-6 is a rational inclusion in small-molecule screening libraries targeting CNS-related proteins. Its computed XLogP3-AA of 4.8 [2] places it within a lipophilicity range generally considered favorable for blood–brain barrier penetration (typically LogP 1–5 for CNS drugs), making it suitable for phenotypic or target-based screens in neurodegeneration, epilepsy, or pain indications.

Structure–Activity Relationship (SAR) Expansion Around the Benzothiazole–Thiazole Hybrid Core

The ortho-methylsulfanyl substitution pattern of CAS 896348-16-6 provides a distinct spatial vector compared with the commercially available meta-substituted positional isomer (CAS 896338-79-7). Medicinal chemistry teams pursuing SAR around this hybrid scaffold can procure both isomers to systematically evaluate the impact of substituent position on target binding, selectivity, and cellular activity, thereby generating paired SAR data that are otherwise unavailable in the public domain [2].

Antimicrobial or Anticancer Phenotypic Screening Against Multi-Target Profiles

The 2025 RSC Advances study demonstrated that benzothiazole–thiazole hybrids exhibit broad-spectrum antimicrobial activity against Gram-positive, Gram-negative, and fungal pathogens [3]. Although CAS 896348-16-6 was not among the specific hybrids tested in that study, the shared benzothiazole–thiazole core architecture supports its inclusion in antimicrobial phenotypic screening panels. Additionally, the broader benzothiazole literature documents anticancer activity across multiple cell lines [4], suggesting dual applications in infectious disease and oncology screening cascades.

Proteasome or Nuclear Receptor Pathway Investigation Using Core Scaffold Reference Compounds

The BindingDB data for the furan-2-carboxamide analog (CID 4321359) confirm that the benzothiazole–thiazole core can engage the nuclear receptor corepressor 2 (IC50 = 3.92 µM) and the 26S proteasome non-ATPase regulatory subunit 14 (IC50 = 10.1 µM) [5]. CAS 896348-16-6 can serve as a structurally distinct chemotype probe for these pathways, allowing researchers to dissect whether the observed target engagement is core-dependent or substituent-dependent, thereby generating valuable selectivity data.

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.